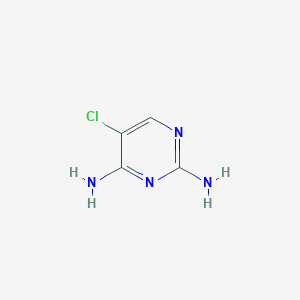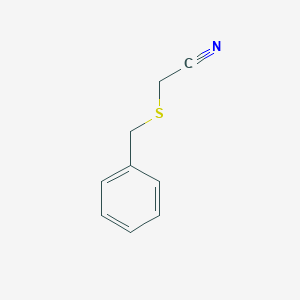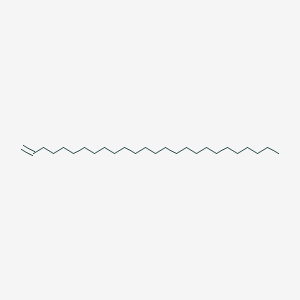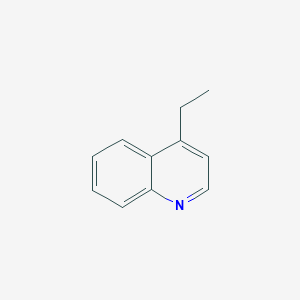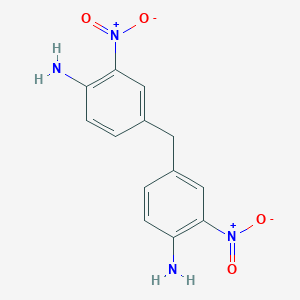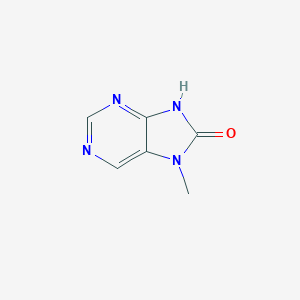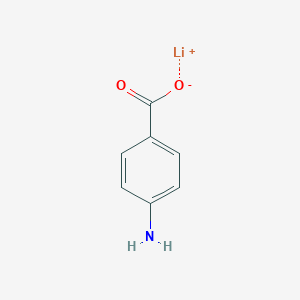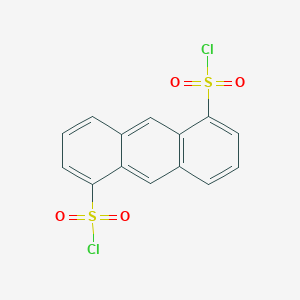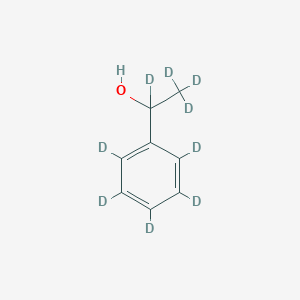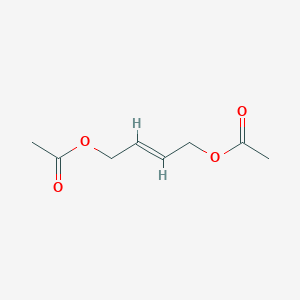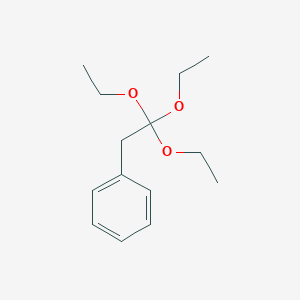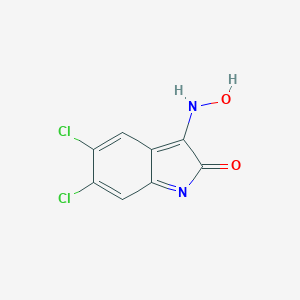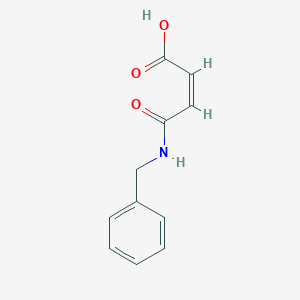![molecular formula C20H12ClNO6S B097327 Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]- CAS No. 18122-67-3](/img/structure/B97327.png)
Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetragastrin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of tetragastrin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetragastrin undergoes various chemical reactions, including:
Oxidation: Tetragastrin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in tetragastrin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Disulfide-bonded tetragastrin.
Reduction: Thiol-containing tetragastrin.
Substitution: Tetragastrin analogs with modified amino acid sequences.
Scientific Research Applications
Tetragastrin has a wide range of applications in scientific research:
Mechanism of Action
Tetragastrin exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and the brain. This binding stimulates gastric acid secretion and enhances gastrointestinal motility. In the brain, tetragastrin acts as an anxiogenic agent, inducing anxiety symptoms by interacting with specific neural pathways .
Comparison with Similar Compounds
Pentagastrin: A pentapeptide that also stimulates gastric secretion but has a longer peptide chain.
Cholecystokinin-8 (CCK-8): An octapeptide with similar gastrointestinal effects but more potent central nervous system effects.
Cholecystokinin-58 (CCK-58): A longer peptide with broader physiological roles in the gastrointestinal system and the brain
Uniqueness of Tetragastrin: Tetragastrin is unique due to its specific sequence of four amino acids, which allows it to selectively stimulate gastric secretion and induce anxiety symptoms with high potency. Its shorter peptide chain compared to other cholecystokinin peptides makes it a valuable tool in research for studying specific physiological and pharmacological effects .
Properties
CAS No. |
18122-67-3 |
|---|---|
Molecular Formula |
C20H12ClNO6S |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonyl chloride |
InChI |
InChI=1S/C20H12ClNO6S/c21-29(26,27)11-7-5-10(6-8-11)28-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
InChI Key |
XKXXASMSIPLSHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |
Key on ui other cas no. |
18122-67-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


